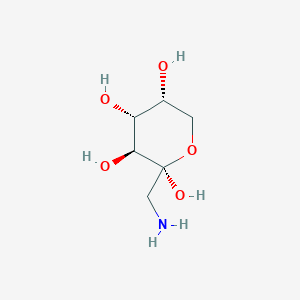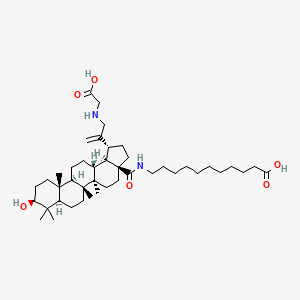![molecular formula C45H21Br2N7O6 B12700790 6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] CAS No. 97338-14-2](/img/structure/B12700790.png)
6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine core linked to bromonaphthacridine units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-triazine derivatives with bromonaphthacridine precursors under controlled conditions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts. The process may also incorporate purification steps like recrystallization or chromatography to achieve high-purity products suitable for various applications .
化学反应分析
Types of Reactions
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the compound’s structure.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazine derivatives, while substitution reactions can introduce different functional groups into the compound .
科学研究应用
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
作用机制
The mechanism of action of 6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] involves its interaction with specific molecular targets. The triazine core can interact with various enzymes and receptors, modulating their activity. The bromonaphthacridine units may also play a role in binding to specific sites on biological macromolecules, influencing their function and activity .
相似化合物的比较
Similar Compounds
1,3,5-Triazine, 2,4,6-triphenyl-: Another triazine derivative with different substituents, used in various chemical applications.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine compound with applications in agriculture and industry.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use in organic synthesis as a reagent[][4].
Uniqueness
6,6’-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione] is unique due to its combination of a triazine core with bromonaphthacridine units, providing distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and biological research .
属性
CAS 编号 |
97338-14-2 |
|---|---|
分子式 |
C45H21Br2N7O6 |
分子量 |
915.5 g/mol |
IUPAC 名称 |
10-bromo-6-[[4-[(10-bromo-5,8,14-trioxo-13H-naphtho[2,3-c]acridin-6-yl)amino]-1,3,5-triazin-2-yl]amino]-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C45H21Br2N7O6/c46-18-9-11-28-24(13-18)38(55)26-15-30(32-34(36(26)50-28)42(59)22-7-3-1-5-20(22)40(32)57)52-44-48-17-49-45(54-44)53-31-16-27-37(51-29-12-10-19(47)14-25(29)39(27)56)35-33(31)41(58)21-6-2-4-8-23(21)43(35)60/h1-17H,(H,50,55)(H,51,56)(H2,48,49,52,53,54) |
InChI 键 |
HBDKPQIXCAYHOT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5)Br)NC6=NC(=NC=N6)NC7=C8C(=C9C(=C7)C(=O)C1=C(N9)C=CC(=C1)Br)C(=O)C1=CC=CC=C1C8=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


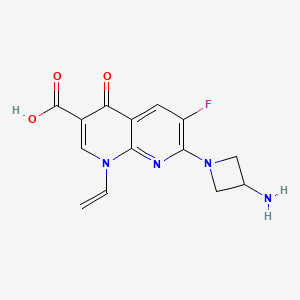
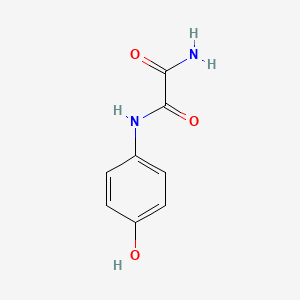
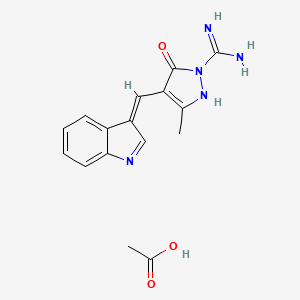
![N-[2-[(6-Chlorobenzothiazol-2-YL)azo]-5-[(2-cyanoethyl)pentylamino]phenyl]acetamide](/img/structure/B12700734.png)

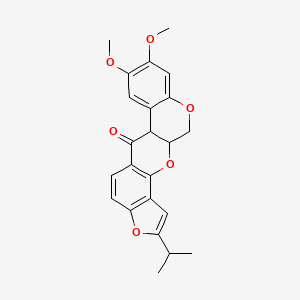
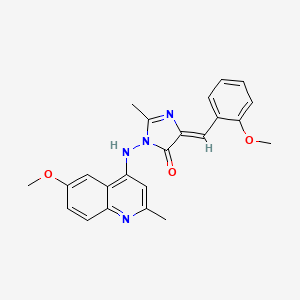
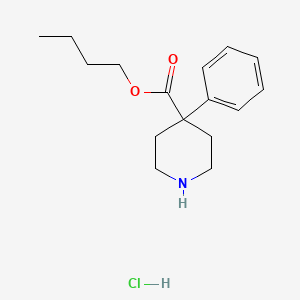
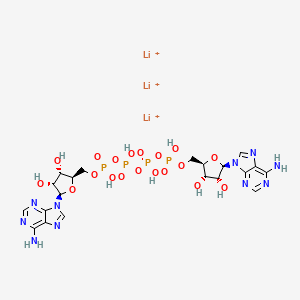
![[(3S,4R,6S,8S,10S,14R,16S)-4,6,14,16-tetrahydroxy-5,5,14-trimethyl-9-methylidene-3-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B12700789.png)
